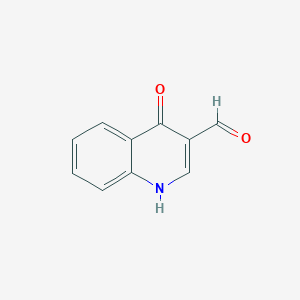

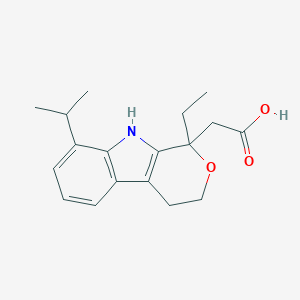

8-Isopropyl Etodolac

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Isopropyl Etodolac is a derivative of Etodolac . Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that is used for treating rheumatic arthritis, rheumatoid arthritis, osteoarthritis, and other symptoms .

Synthesis Analysis

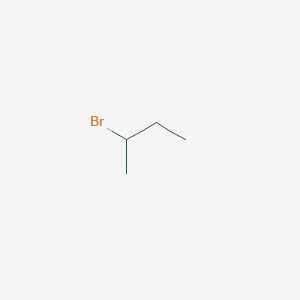

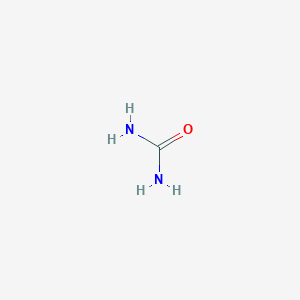

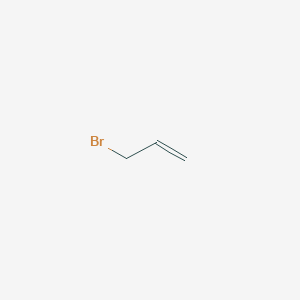

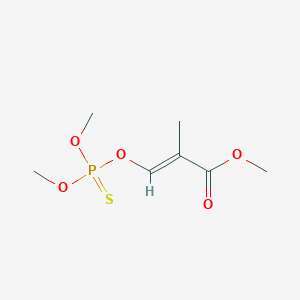

The synthesis of Etodolac involves using 7-ethyl Indole as a starting material to react with ethyl 2- ( (ethoxycarbosulfanyl) thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate 7-ethyl tryptol .Molecular Structure Analysis

The molecular formula of 8-Isopropyl Etodolac is C18H23NO3 . The IUPAC name is 2- (1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano [3,4-b]indol-1-yl)acetic acid .Scientific Research Applications

Management of Acute Pain Conditions

Etodolac, a potent non-steroidal anti-inflammatory drug (NSAID), is beneficial in the medical field for the effective treatment of pain and inflammation conditions . It has significant clinical importance and is one of the reported potent NSAIDs .

Topical Spray Formulation

A propellant-free topical spray formulation of Etodolac has been developed . This novel formulation is user-friendly, cost-effective, propellant-free, eco-friendly, enhances the penetration of Etodolac through the skin, and has a quick onset of action .

Enhanced Skin Deposition

The propellant-free Etodolac spray demonstrates enhanced skin deposition . It is a reliable and safe topical formulation, free from any skin irritation concerns .

Improved Effectiveness

The propellant-free Etodolac spray shows improved effectiveness . It is beneficial in managing acute pain conditions .

Development of Nanoemulsions

Research focuses on the development of innovative topical nanoemulsions for Etodolac, aimed at surmounting its inherent limitations . The preparation of Etodolac nanoemulsions is accomplished through a combination of high shear homogenization and ultrasonication methods .

Analgesic and Anti-Inflammatory Properties

Etodolac has analgesic and anti-inflammatory properties . It preferentially inhibits prostaglandin synthesis and suppresses the accumulation of macrophages in inflammatory areas .

Mechanism of Action

Target of Action:

- 8-Isopropyl Etodolac is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat osteoarthritis and rheumatoid arthritis, as well as acute pain .

Mode of Action:

- Similar to other NSAIDs, 8-Isopropyl Etodolac inhibits COX, which decreases the synthesis of peripheral prostaglandins involved in mediating inflammation .

Pharmacokinetics:

Safety and Hazards

Etodolac should be handled with care to avoid dust formation and breathing in mist, gas, or vapors . It should not come into contact with skin or eyes, and personal protective equipment should be worn when handling it . In case of accidental ingestion or contact with eyes, immediate medical attention is required .

properties

IUPAC Name |

2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGYMRJCQPQYJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Isopropyl Etodolac | |

CAS RN |

57917-63-2 |

Source

|

| Record name | 8-Isopropyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P45MG8YLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)